4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
“4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide” is an organic compound with the molecular formula C17H13ClN2O2S. It belongs to the class of organic compounds known as benzenesulfonamides .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using spectroanalytical data. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have been studied. For example, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been used in catalytic protodeboronation .Scientific Research Applications
Antitumor Activity
Benzothiazoles, including derivatives similar to 4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide, have been studied for their antitumor properties. For instance, 2-(4-Aminophenyl)benzothiazoles, which are structurally related, display potent and selective antitumor activity against various cancer cell lines. The mechanism of action of these benzothiazoles is thought to be novel and involves metabolism playing a central role, as drug uptake and biotransformation were observed in sensitive cell lines (Chua et al., 1999). Similarly, benzimidazole derivatives containing benzothiazole moiety have been synthesized and evaluated as anticancer agents, indicating the relevance of benzothiazole structures in antitumor research (Nofal et al., 2014).
Antibacterial Studies
Benzothiazole derivatives have also been studied for their antibacterial properties. N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes were synthesized and characterized. These compounds showed significant antibacterial activities against various microorganisms, including Escherichia coli and Staphylococcus aureus, compared to standard antibiotics like ciprofloxacin (Obasi et al., 2017).
Magnetic Resonance Imaging (MRI) Contrast Agents
Benzothiazole derivatives have been explored in the context of MRI contrast agents. A specific Gd-based MR contrast agent that binds to regions in the brain was synthesized using a compound derived from 4-benzothiazol-2-yl-phenylamine. This indicates the potential application of benzothiazole derivatives in enhancing MRI imaging, particularly in brain research (Saini et al., 2013).
Synthesis and Characterization of Benzothiazole Derivatives
Various methods have been developed for synthesizing benzothiazole derivatives. The synthesis, characterization, and evaluation of benzothiazole derivatives have been a significant area of research, contributing to understanding their potential applications in various fields (Takikawa et al., 1985).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit diverse biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Benzothiazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.
Biochemical Pathways
Benzothiazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways.
Result of Action
Given the diverse biological activities associated with benzothiazole derivatives , it can be inferred that this compound may have a broad range of molecular and cellular effects.
Properties
IUPAC Name |
4-acetyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-9-13(18)7-8-14-15(9)19-17(23-14)20-16(22)12-5-3-11(4-6-12)10(2)21/h3-8H,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBMYJSSGGFHKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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